molecular formula C8H13NO3S2 B3007118 N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide CAS No. 1448073-95-7

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide

Cat. No. B3007118
CAS RN: 1448073-95-7
M. Wt: 235.32
InChI Key: GTAXFNYYXUFZSJ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide, commonly known as MTSEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of sulfonamide derivatives and is widely used in the field of biochemistry and pharmacology.

Mechanism of Action

MTSEA modifies the thiol groups of cysteine residues in proteins by forming a covalent bond with them. This modification can lead to changes in protein conformation, activity, and interactions. MTSEA is selective for cysteine residues that are exposed to the solvent, making it an ideal chemical probe for studying protein structure and function.
Biochemical and Physiological Effects:
MTSEA has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of ion channels and transporters, leading to changes in cellular excitability, neurotransmitter release, and ion homeostasis. MTSEA can also affect protein-protein interactions, leading to changes in signaling pathways and cellular processes.

Advantages and Limitations for Lab Experiments

MTSEA has several advantages for lab experiments. It is a potent and selective chemical probe that can modify cysteine residues in proteins. It can be easily synthesized and purified, making it readily available for research. However, MTSEA has some limitations. It can only modify cysteine residues that are exposed to the solvent, limiting its applicability to certain proteins. It can also have off-target effects, leading to non-specific modifications of proteins.

Future Directions

There are several future directions for research on MTSEA. One area of interest is the development of more selective and potent chemical probes that can modify specific cysteine residues in proteins. Another area of interest is the use of MTSEA in drug discovery, particularly for the development of drugs that target ion channels and transporters. Additionally, the use of MTSEA in structural biology and proteomics is an area of active research, with the potential to provide new insights into protein structure and function.

Synthesis Methods

MTSEA can be synthesized by the reaction of 2-(bromomethyl)-3-methoxythiophene with methanesulfonyl chloride in the presence of a base. The reaction yields MTSEA as a white solid, which can be purified using various methods such as recrystallization, column chromatography, or HPLC.

Scientific Research Applications

MTSEA has found numerous applications in scientific research, particularly in the field of biochemistry and pharmacology. It is widely used as a chemical probe to study the structure and function of proteins, peptides, and nucleic acids. MTSEA can modify the thiol groups of cysteine residues in proteins, leading to changes in protein conformation, activity, and interactions. It is also used to study the gating mechanisms of ion channels and transporters.

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S2/c1-12-8(5-9-14(2,10)11)7-3-4-13-6-7/h3-4,6,8-9H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAXFNYYXUFZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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